Selectivity Profile: Furo[3,2-b]pyridine Scaffold Enables CLK-Family Targeting Distinct from Thieno Analogs
The furo[3,2-b]pyridine core has been experimentally validated as a privileged scaffold for generating potent and highly selective inhibitors of CLK1, CLK2, and CLK4 (cdc-like kinases) [1]. Optimization of 3,5-disubstituted furo[3,2-b]pyridines yielded cell-active CLK inhibitors with high selectivity [1]. In direct contrast, the sulfur-containing thieno[3,2-b]pyridine scaffold has been independently characterized as an inhibitor of c-Met and VEGFR2 tyrosine kinases with IC50 values in the low nanomolar range in vitro [2], representing a fundamentally different kinase targeting profile.
| Evidence Dimension | Kinase target selectivity profile |
|---|---|
| Target Compound Data | Selective inhibition of CLK1, CLK2, CLK4; cell-active inhibition demonstrated for optimized 3,5-disubstituted derivatives |
| Comparator Or Baseline | Thieno[3,2-b]pyridine scaffold: c-Met and VEGFR2 inhibition with IC50 values in low nanomolar range |
| Quantified Difference | Furo scaffold → CLK-family selectivity; Thieno scaffold → c-Met/VEGFR2 selectivity |
| Conditions | Biochemical kinase inhibition assays and cellular assays |
Why This Matters
This documented divergence in kinase selectivity between furo- and thieno-pyridine scaffolds directly informs procurement decisions for users requiring CLK-specific chemical probes versus those requiring VEGFR2/c-Met inhibitors.
- [1] Němec V, Maier L, Berger BT, Chaikuad A, Drápela S, Souček K, Knapp S, Paruch K. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angew Chem Int Ed Engl. 2019;58(4):1062-1066. PMID: 30569600. View Source
- [2] Saavedra O, Claridge S, Zhan L, Raeppel F, Granger MC, Raeppel S, Mannion M, Gaudette F, Zhou N, Isakovic L, Bernstein N, Déziel R, Nguyen H, Beaulieu N, Beaulieu C, Dupont I, Wang J, MacLeod AR, Besterman JM, Vaisburg A. N3-arylmalonamides: a new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases. Bioorg Med Chem Lett. 2009;19(24):6836-6839. PMID: 19896842. View Source
